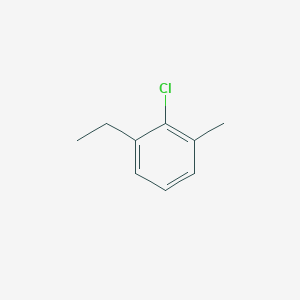

2-Chloro-1-ethyl-3-methylbenzene

概要

説明

“2-Chloro-1-ethyl-3-methylbenzene” is a derivative of benzene, which is an aromatic compound. It contains a benzene ring with three substituents: a chlorine atom, an ethyl group, and a methyl group .

Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The order of reactions can change the products produced . For instance, an acylation reaction could be followed by a bromination .Molecular Structure Analysis

The molecular structure of “this compound” is based on a benzene ring with the three substituents mentioned above . The exact positions of these substituents on the benzene ring would be determined by the specific synthesis process.Chemical Reactions Analysis

Benzene and its derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, the aromaticity of the benzene ring is preserved, making them different from addition reactions of other unsaturated hydrocarbons .科学的研究の応用

Solubility and Correlation Models

Research on the solubility of halogenated benzenes, including compounds similar to 2-Chloro-1-ethyl-3-methylbenzene, in organic solvents like 2-ethyl-1-hexanol has been conducted. These studies are crucial for developing Abraham model correlations, which help in understanding the solute transfer into organic solvents from both water and the gas phase. This information is vital for chemical engineering and environmental science, as it aids in the prediction and improvement of solvent systems for various applications (Liu et al., 2020).

Vaporization Enthalpies

The vaporization enthalpies of chloro- and fluoro-substituted methylbenzenes, including derivatives of this compound, have been measured. These studies are essential for understanding the thermodynamic properties of these compounds, which can influence their behavior in various industrial and environmental processes (Verevkin et al., 2014).

Methanol-to-Olefins (MTO) Reaction

In the context of the MTO reaction, the role of methylbenzene intermediates has been scrutinized. For instance, the selectivity control and the relationship between reaction intermediates and product distribution over H-SAPO-34 catalysts have been studied, highlighting the significant influence of methylbenzene intermediates in the process. This research contributes to the optimization of catalysts for the efficient conversion of methanol to olefins, a key process in the petrochemical industry (Hereijgers et al., 2009).

Solvent Effects on Aromatic Substitution Reactions

The kinetics of aromatic nucleophilic substitution reactions in mixtures of an ionic liquid with molecular solvents have been studied, including predictions using artificial neural networks. This research sheds light on how solvent properties can influence reaction kinetics, which is crucial for the design of efficient and sustainable chemical processes (Habibi-Yangjeh et al., 2009).

Excess Enthalpies of Mixtures

Studies on the excess enthalpies of chloroalkylbenzene and alkylbenzene mixtures provide insights into the thermodynamics of these systems. Such data are valuable for the chemical industry, especially in the formulation of mixtures and understanding their behavior under various conditions (Marongiu et al., 2007).

作用機序

The mechanism of electrophilic aromatic substitution reactions involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-chloro-1-ethyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSFIIPVGGGKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

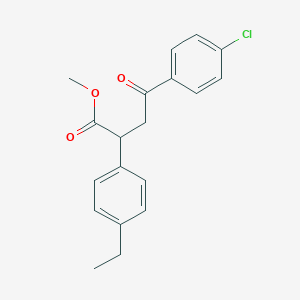

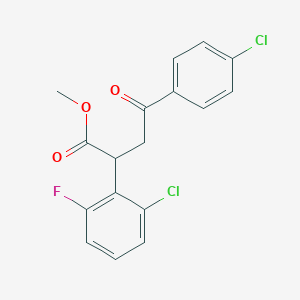

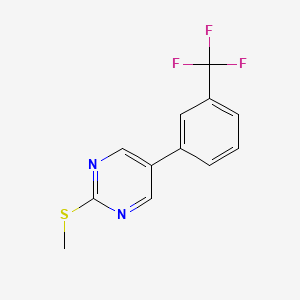

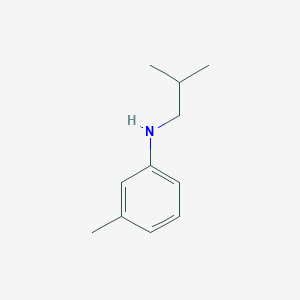

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B3130723.png)

![ethyl (E)-3-amino-3-[4-(6-chloropyridin-2-yl)piperazin-1-yl]prop-2-enoate](/img/structure/B3130727.png)

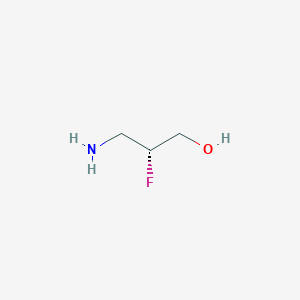

![Carbamic acid, [(2S)-2-fluoro-3-hydroxypropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B3130754.png)